molecular formula C21H24BrNO5 B5217098 Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

カタログ番号: B5217098
分子量: 450.3 g/mol
InChIキー: GWPFFRCJJVYBJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic 1,4-dihydropyridine (DHP) derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. The molecule features a 3-bromo-4-hydroxy-5-methoxyphenyl substituent at position 4 and a propan-2-yl ester at position 3. This structural motif is common in bioactive DHPs, which are known for calcium channel modulation, antimicrobial, and antioxidant activities .

特性

IUPAC Name

propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO5/c1-10(2)28-21(26)17-11(3)23-14-6-5-7-15(24)19(14)18(17)12-8-13(22)20(25)16(9-12)27-4/h8-10,18,23,25H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPFFRCJJVYBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Esterification: The carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

化学反応の分析

Types of Reactions

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and catalysts (Pd/C)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

作用機序

The mechanism of action of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It can bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological responses.

    DNA Interaction: It may intercalate into DNA, affecting gene expression and cellular replication processes.

類似化合物との比較

Table 1: Key Structural Differences and Properties

Compound Name Ester Group Aromatic Substituents Crystallographic Data (Space Group) Hydrogen Bonding Bioactivity Notes Reference
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Propan-2-yl 3-Br, 4-OH, 5-OMe Not reported Likely N–H···O networks Expected calcium modulation Target
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 4-OMe Monoclinic (P21/c), β = 98.39° N–H···O chains along c-axis Antibacterial, fungicidal
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Ethyl 5-Br, 2-OH Not reported Not specified Positional Br effects on activity
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Cyclohexyl 4-OH, 3-OMe, 7-Ph Not reported Enhanced lipophilicity Steric effects on binding
Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-diOMe-Ph)-hexahydroquinoline-3-carboxylate Cyclopentyl 3-Br, 4,5-diOMe, 7-(3,4-diOMe-Ph) Not reported High logP (5.7) Potential CNS penetration

Key Observations:

Ester Group Impact: Methyl and ethyl esters (e.g., ) exhibit simpler packing due to smaller substituents, forming hydrogen-bonded chains (N–H···O). The propan-2-yl group’s bulkiness may reduce crystal symmetry or alter solubility .

Aromatic Substitution Patterns: The 3-bromo-4-hydroxy-5-methoxyphenyl group in the target compound creates a polar, hydrogen-bond-donor/acceptor-rich region, contrasting with simpler 4-methoxyphenyl () or 5-bromo-2-hydroxyphenyl () analogs. Bromine at position 3 may enhance halogen bonding in protein interactions .

Ring Puckering and Conformation: Analogs like methyl 4-(4-methoxyphenyl)-DHP exhibit a twisted boat conformation in the dihydropyridine ring and a slightly distorted chair in the cyclohexanone ring . The propan-2-yl variant may adopt similar puckering, as described by Cremer-Pople parameters .

Spectroscopic and Computational Comparisons

NMR Analysis ():

  • In structurally similar DHPs (e.g., compounds 1 and 7 in ), chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly due to substituent-induced electronic effects. The target compound’s 3-bromo group is expected to deshield nearby protons, causing distinct δH shifts in these regions.

Hydrogen Bonding and Crystal Packing:

  • Methyl ester analogs form infinite chains via N–H···O interactions (2.86–3.12 Å) . The propan-2-yl ester’s steric hindrance may weaken these interactions, leading to less directional packing or alternative motifs (e.g., C–H···π) .

Q & A

Basic Question: What are the standard synthetic protocols for this compound, and what critical reaction conditions ensure reproducibility?

Answer:
The synthesis typically involves a multi-step approach starting with the condensation of substituted benzaldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) with amines to form imine intermediates, followed by cyclization with cyclohexanone derivatives under acidic or basic conditions . Key conditions include:

  • Catalysts : Use of acetic acid or piperidine for imine formation and cyclization .
  • Solvents : Polar aprotic solvents (e.g., ethanol, DMF) to stabilize intermediates and enhance reaction rates .
  • Temperature : Controlled heating (60–80°C) for cyclization steps to avoid side reactions .
    Reproducibility hinges on strict control of stoichiometry, solvent purity, and inert atmosphere to prevent oxidation of sensitive groups (e.g., phenolic -OH) .

Advanced Question: How can reaction yields be optimized when synthesizing this compound, particularly addressing low cyclization efficiency?

Answer:
Low cyclization efficiency often arises from steric hindrance at the 4-position of the quinoline core. Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yield by 15–20% via enhanced thermal uniformity .
  • Catalyst screening : Transition-metal catalysts (e.g., ZnCl₂) can accelerate ring closure by coordinating with the carbonyl group .
  • Solvent modulation : Switching from ethanol to DMF increases solubility of bulky intermediates, improving cyclization rates .
    Post-reaction analysis via HPLC or TLC is critical to identify unreacted starting materials and adjust conditions iteratively .

Basic Question: What spectroscopic techniques are recommended for structural confirmation, and which functional groups require priority analysis?

Answer:

  • NMR (¹H/¹³C) : Essential for confirming the hexahydroquinoline core and substituent positions. The 5-oxo group appears as a deshielded carbonyl carbon (~200 ppm in ¹³C NMR) .
  • IR spectroscopy : Identifies key groups:
    • Broad O-H stretch (3200–3500 cm⁻¹) from the phenolic -OH .
    • Ester C=O stretch (~1700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and bromine isotope patterns .
    Priority groups: Bromine (via XRF or MS), ester linkage, and phenolic -OH, as these dictate reactivity and stability .

Advanced Question: How can X-ray crystallography resolve stereochemical ambiguities in the hexahydroquinoline core?

Answer:
X-ray crystallography determines absolute configuration, particularly for chiral centers at C4 and C8 in the hexahydroquinoline ring. Key steps:

  • Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain diffraction-quality crystals .
  • Data collection : High-resolution (≤0.8 Å) datasets at low temperature (100 K) minimize thermal motion artifacts .
  • Refinement : Software (e.g., SHELXL) models hydrogen bonding (e.g., N-H···O) to confirm chair conformations and substituent orientations .
    Discrepancies between NMR (solution state) and X-ray (solid state) data may indicate conformational flexibility .

Basic Question: What known biological activities are associated with this compound’s structural analogs?

Answer:
Hexahydroquinoline derivatives exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC 2–8 µg/mL) via membrane disruption .
  • Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~10 µM) through hydrophobic interactions with the active site .
  • Antioxidant capacity : Scavenging of ROS (e.g., DPPH assay, EC₅₀ 25 µM) attributed to the phenolic -OH group .
    These activities are structure-dependent; bromine and methoxy groups enhance lipophilicity and target binding .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

Answer:

  • Substituent modifications :
    • Replace the propan-2-yl ester with methyl or ethyl groups to alter logP and bioavailability .
    • Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance metabolic stability .
  • In vitro assays :
    • Microsomal stability testing (human liver microsomes) identifies labile sites (e.g., ester hydrolysis) .
    • MDCK permeability assays assess Caco-2 cell penetration, guiding adjustments to polar surface area .
  • In silico modeling : QSAR models predict ADMET properties using descriptors like topological polar surface area (TPSA) .

Basic Question: What are the primary degradation pathways of this compound under ambient storage conditions?

Answer:

  • Hydrolysis : Ester group cleavage in humid environments, forming carboxylic acid derivatives .
  • Oxidation : Bromine loss or methoxy demethylation under light exposure, detected via LC-MS .
  • Dimerization : Quinoline core aggregation via Michael addition at the 5-oxo position .
    Mitigation strategies: Store at -20°C in amber vials under argon, with silica gel to control humidity .

Advanced Question: How can regioselective functionalization of the aromatic ring be achieved without compromising the quinoline core?

Answer:

  • Electrophilic substitution : Use Br₂ in acetic acid for bromination at the 3-position, leveraging the hydroxyl group’s directing effects .
  • Protection/deprotection : Temporarily silylate the phenolic -OH (e.g., TBSCl) before introducing nitro or amino groups .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ to attach aryl/heteroaryl groups at the 4-position .
    Monitor reaction progress via ¹H NMR to ensure core integrity .

Basic Question: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

  • Matrix interference : Plasma proteins bind to the hydrophobic core, reducing recovery. Use protein precipitation with acetonitrile (1:3 v/v) .
  • Low sensitivity : Enhance LC-MS/MS detection via derivatization (e.g., dansyl chloride for -OH groups) .
  • Isomer separation : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers with a hexane/isopropanol gradient .

Advanced Question: How do conflicting bioactivity data across studies correlate with synthetic impurities or stereochemical variations?

Answer:

  • Impurity profiling : HPLC-UV/ELSD detects byproducts (e.g., de-brominated analogs) that may antagonize activity .
  • Enantiomer testing : Separate isomers via chiral chromatography and assay individually; often, one enantiomer dominates activity (e.g., (R)-isomer IC₅₀ 5 µM vs. (S)-isomer IC₅₀ >50 µM) .
  • Batch comparison : Statistical analysis (e.g., PCA) correlates impurity profiles with bioassay outcomes to identify critical quality attributes .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors or fine powders .
  • Waste disposal : Collect halogenated waste in sealed containers for incineration .

Advanced Question: How can computational modeling predict binding modes to biological targets like COX-2 or bacterial topoisomerases?

Answer:

  • Docking studies (AutoDock Vina) : Simulate interactions between the bromophenyl group and hydrophobic pockets in COX-2 (PDB: 5KIR) .
  • MD simulations (GROMACS) : Assess stability of quinoline-topoisomerase IV complexes over 100 ns trajectories to identify critical hydrogen bonds .
  • Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG) for lead optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。